5'-Azido-2',5'-dideoxy-2'-fluorouridine
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Overview
Description
5’-Azido-2’,5’-dideoxy-2’-fluorouridine is a purine nucleoside analog known for its broad antitumor activity. This compound is particularly effective against indolent lymphoid malignancies. It is also a valuable reagent in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5’-Azido-2’,5’-dideoxy-2’-fluorouridine primarily undergoes substitution reactions due to the presence of the azide group. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Alkyne-containing Molecules: React with the azide group in CuAAC.
DBCO or BCN Groups: Used in SPAAC reactions.
Major Products
The major products formed from these reactions are triazole derivatives, which are valuable in various chemical and biological applications .
Scientific Research Applications
5’-Azido-2’,5’-dideoxy-2’-fluorouridine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of nucleoside analogs and their effects on DNA synthesis.
Medicine: Investigated for its antitumor properties, particularly against lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of 5’-Azido-2’,5’-dideoxy-2’-fluorouridine involves the inhibition of DNA synthesis. As a purine nucleoside analog, it gets incorporated into DNA, leading to the disruption of DNA replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with antitumor activity.
2’,5’-Dideoxy-2’-fluorouridine: Lacks the azide group but shares similar antitumor properties.
Uniqueness
5’-Azido-2’,5’-dideoxy-2’-fluorouridine is unique due to its azide group, which allows it to participate in click chemistry reactions, making it a versatile tool in chemical synthesis and biological research .
Properties
Molecular Formula |
C9H10FN5O4 |
---|---|
Molecular Weight |
271.21 g/mol |
IUPAC Name |
1-[5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O4/c10-6-7(17)4(3-12-14-11)19-8(6)15-2-1-5(16)13-9(15)18/h1-2,4,6-8,17H,3H2,(H,13,16,18) |
InChI Key |
IKZBULOUWHBODB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)F |
Origin of Product |
United States |
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